molecular formula C15H24N6O2 B14726537 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol CAS No. 6937-65-1

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol

Cat. No.: B14726537
CAS No.: 6937-65-1
M. Wt: 320.39 g/mol
InChI Key: HCXQSXCCKDMMRG-UHFFFAOYSA-N
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Description

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol is a complex organic compound with a unique structure that includes a triazine ring and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with N-(2-hydroxyethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-diamino-2-mercaptopyrimidine
  • 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid
  • 2,4-diamino-1,3,5-triazine

Uniqueness

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

6937-65-1

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C15H24N6O2/c1-15(2)19-13(16)18-14(17)21(15)12-5-3-11(4-6-12)20(7-9-22)8-10-23/h3-6,22-23H,7-10H2,1-2H3,(H4,16,17,18,19)

InChI Key

HCXQSXCCKDMMRG-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)N(CCO)CCO)N)N)C

Origin of Product

United States

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